

# An In-depth Technical Guide to (S)-3-N-Cbz-aminopyrrolidine

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## Compound of Interest

Compound Name: 3-N-Cbz-aminopyrrolidine

Cat. No.: B048808

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (S)-**3-N-Cbz-aminopyrrolidine**. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data, and visualizations of relevant chemical and biological pathways.

## Chemical Structure and Identification

(S)-**3-N-Cbz-aminopyrrolidine**, also known as (S)-benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral organic compound that serves as a versatile building block in medicinal chemistry.<sup>[1]</sup> Its structure consists of a pyrrolidine ring substituted at the 3-position with an amino group and at the 1-position with a carboxybenzyl (Cbz) protecting group.

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Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(S)-benzyl 3-aminopyrrolidine-1-carboxylate
Synonyms	(S)-3-Amino-1-N-Cbz-pyrrolidine, (S)-(+)-1-Cbz-3-aminopyrrolidine
CAS Number	122536-72-5[2]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> [2]
Molecular Weight	220.27 g/mol [2]
InChI	InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m0/s1
InChIKey	FPXJNSKAXZNWMQ-NSHDSACASA-N
SMILES	<chem>N[C@H]1CCN(C1)C(=O)OCc2ccccc2</chem>

## Physicochemical Properties

(S)-3-N-Cbz-aminopyrrolidine is typically a light yellow to yellow liquid or a white powder.[2][3]  
It is sensitive to air and should be stored accordingly.

Table 2: Physicochemical Data

Property	Value	Reference
Appearance	Light yellow to yellow liquid or white powder	[2][3]
Density	1.155 g/mL at 25 °C	[3]
Boiling Point	315 °C	[3]
Flash Point	>110 °C	[3]
Refractive Index	n <sub>20/D</sub> 1.548	[3]
Solubility	Soluble in organic solvents such as methanol and dichloromethane.	

## Experimental Protocols

### Synthesis of (S)-3-N-Cbz-aminopyrrolidine

A common synthetic route to **(S)-3-N-Cbz-aminopyrrolidine** involves the protection of the nitrogen atom of (S)-3-aminopyrrolidine with a carboxybenzyl (Cbz) group. A plausible multi-step synthesis starting from a commercially available precursor is outlined below.

#### Step 1: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine from (S)-3-hydroxypyrrolidine

- To a solution of (S)-3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.
- Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc<sub>2</sub>O) dropwise.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
- Work up the reaction by washing with aqueous solutions and dry the organic layer.
- Purify the crude product by column chromatography to yield (S)-1-Boc-3-hydroxypyrrolidine.

#### Step 2: Mesylation of (S)-1-Boc-3-hydroxypyrrolidine

- Dissolve (S)-1-Boc-3-hydroxypyrrolidine and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane under an inert atmosphere.
- Cool the solution to 0 °C and add methanesulfonyl chloride dropwise.
- Stir the reaction at 0 °C and then at room temperature until the starting material is consumed (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

#### Step 3: Azide Formation with Inversion of Stereochemistry

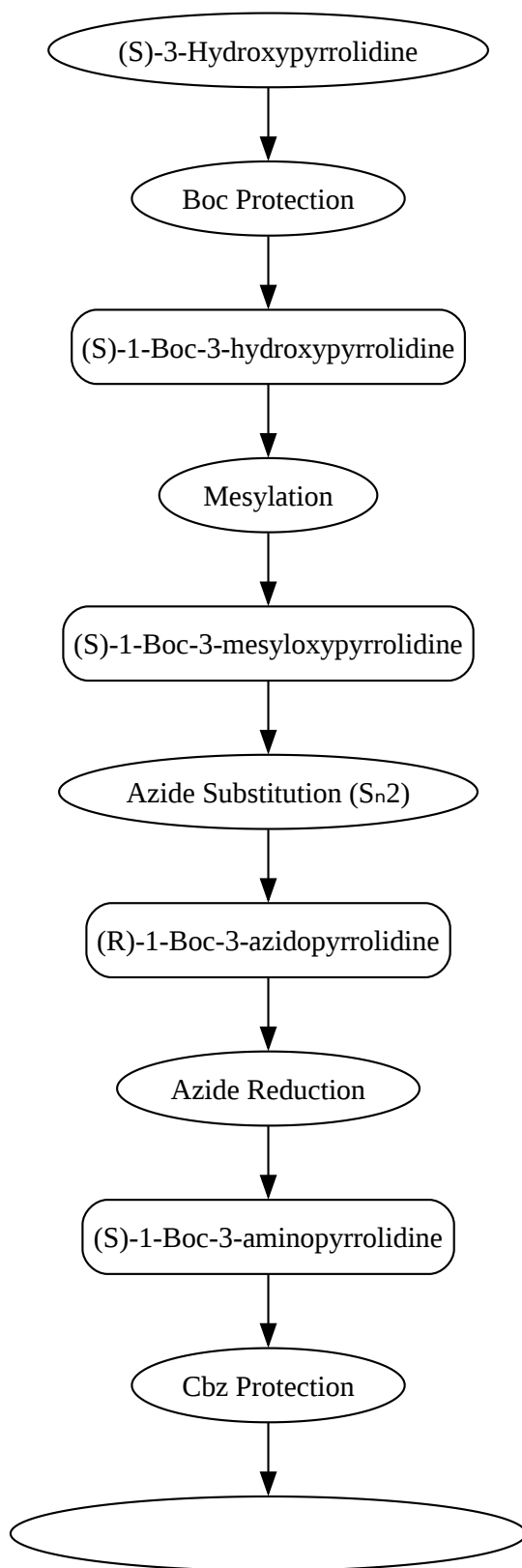
- Dissolve the mesylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).
- Add sodium azide and heat the reaction mixture. The reaction proceeds via an  $S_N2$  mechanism, resulting in an inversion of stereochemistry at the C3 position.
- Monitor the reaction by TLC. Upon completion, cool the mixture and add water.
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

#### Step 4: Reduction of the Azide to an Amine

- Dissolve the azide intermediate in a solvent such as tetrahydrofuran (THF) or methanol.
- Add a reducing agent, for example, by hydrogenation over a palladium on carbon (Pd/C) catalyst or by using triphenylphosphine followed by water.
- After the reduction is complete, filter off the catalyst (if used) and concentrate the solution.

#### Step 5: Cbz Protection of the Amine

- Dissolve the resulting (S)-3-amino-1-Boc-pyrrolidine in a mixture of an organic solvent (e.g., dioxane) and water.
- Add a base such as sodium bicarbonate.
- Cool the mixture and add benzyl chloroformate (Cbz-Cl) dropwise.
- Stir the reaction until completion.
- Extract the product, wash, dry, and purify by column chromatography to obtain (S)-**3-N-Cbz-aminopyrrolidine**.



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## Purification

The final product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Recrystallization from a suitable solvent system can also be employed for further purification.

## Characterization Data

The structure and purity of (S)-3-N-Cbz-aminopyrrolidine are confirmed by various spectroscopic techniques.

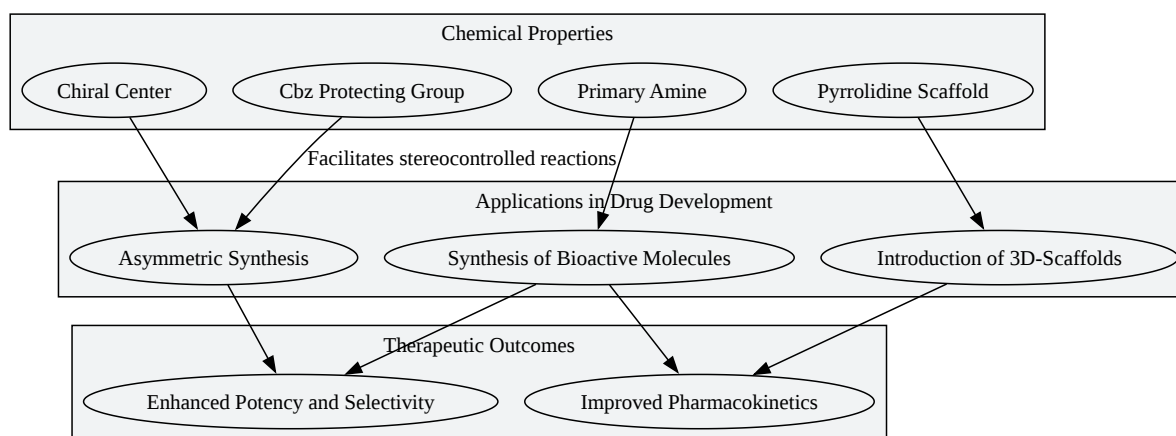
Table 3: Representative Spectroscopic Data

Technique	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ (ppm): 7.40-7.28 (m, 5H, Ar-H), 5.12 (s, 2H, -CH <sub>2</sub> -Ph), 3.70-3.20 (m, 5H, pyrrolidine ring protons), 2.10-1.95 (m, 1H, pyrrolidine ring proton), 1.85-1.70 (m, 1H, pyrrolidine ring proton), 1.60 (br s, 2H, -NH <sub>2</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ (ppm): 154.8 (C=O), 136.8 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 66.8 (-CH <sub>2</sub> -Ph), 51.0 (pyrrolidine CH), 46.5 (pyrrolidine CH <sub>2</sub> ), 44.0 (pyrrolidine CH <sub>2</sub> ), 33.5 (pyrrolidine CH <sub>2</sub> )
IR (film)	ν (cm <sup>-1</sup> ): 3350-3200 (N-H stretch), 3030 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1690 (C=O stretch, carbamate), 1520 (N-H bend), 1450, 1410 (C-N stretch)
Mass Spec. (ESI+)	m/z: 221.13 [M+H] <sup>+</sup>

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

## Applications in Drug Development

(S)-3-N-Cbz-aminopyrrolidine is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereocenter and functional groups allow for the construction of complex molecular architectures with specific biological activities.



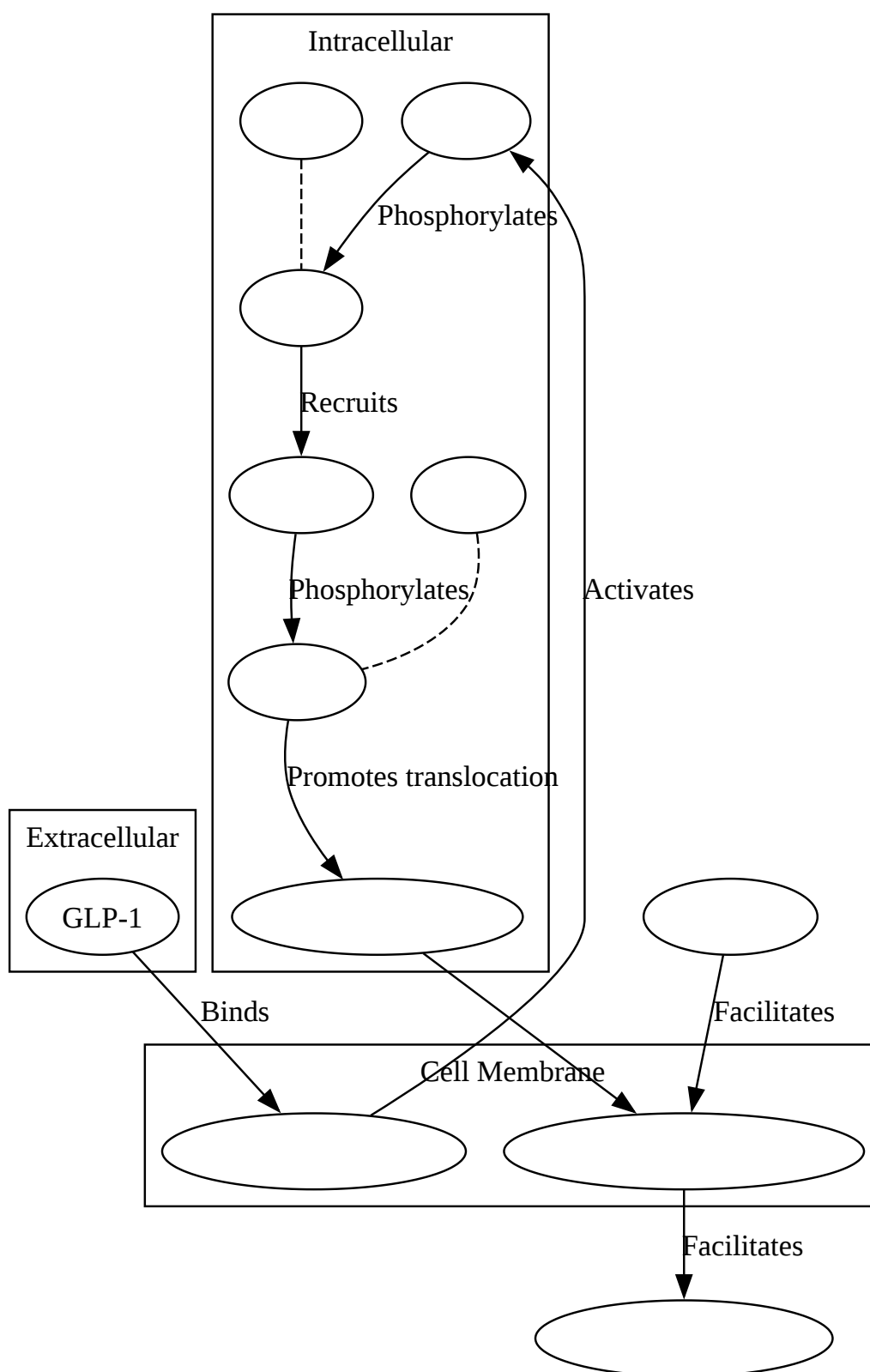
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## Involvement in Signaling Pathways

Derivatives of (S)-3-aminopyrrolidine are key components of several drugs, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. One such drug is Trelagliptin. The mechanism of action of DPP-4 inhibitors involves the modulation of the PI3K/Akt signaling pathway.[4]

DPP-4 inhibitors prevent the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). Elevated GLP-1 levels lead to the activation of the GLP-1 receptor, which in turn stimulates the PI3K/Akt pathway. This signaling cascade promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake and thereby improving glycemic control.[4][5]





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